REACTION_CXSMILES
|
C[O:2][CH:3](Cl)Cl.[Sn](Cl)(Cl)(Cl)Cl.[F:11][C:12]1[C:21]2[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=2)[CH:15]=[CH:14][CH:13]=1>ClCCl>[F:11][C:12]1[C:21]2[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=2)[C:15]([CH:3]=[O:2])=[CH:14][CH:13]=1
|
Name
|
|
Quantity
|
19.9 g
|
Type
|
reactant
|
Smiles
|
COC(Cl)Cl
|
Name
|
tin chloride
|
Quantity
|
45.7 g
|
Type
|
reactant
|
Smiles
|
[Sn](Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=CC2=CC=CC=C12
|
Name
|
|
Quantity
|
49 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
This mixture was stirred for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled to +5° C.
|
Type
|
CUSTOM
|
Details
|
at 5° C
|
Type
|
CUSTOM
|
Details
|
was brought to room temperature
|
Type
|
ADDITION
|
Details
|
after the addition
|
Type
|
CUSTOM
|
Details
|
After 4 h the reaction was quenched
|
Duration
|
4 h
|
Type
|
ADDITION
|
Details
|
by slowly pouring it into an ice/water mixture
|
Type
|
WAIT
|
Details
|
left
|
Type
|
WAIT
|
Details
|
standing overnight
|
Duration
|
8 (± 8) h
|
Type
|
WASH
|
Details
|
The dichloromethane layer was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (sodium sulphate)
|
Type
|
FILTRATION
|
Details
|
filtered through celite and
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C2=CC=CC=C12)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24 g | |
YIELD: CALCULATEDPERCENTYIELD | 100.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |